![molecular formula C13H15NO2 B2982532 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one CAS No. 2187469-38-9](/img/structure/B2982532.png)
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as (R)-(-)-Phenoxymethyl-2-pyrrolidinone and has a molecular formula of C12H13NO2.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. This compound has been shown to have potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of pain and inflammation-related conditions.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one has a number of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, and has also been shown to have anti-tumor and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one. Some of the most promising areas of research include:
1. Further studies on the mechanism of action of this compound, which could help to identify new targets for drug development.
2. Investigation of the potential use of this compound in the treatment of cancer and other diseases.
3. Exploration of the use of this compound in combination with other drugs or therapies to enhance its efficacy.
4. Development of new synthetic methods for the production of this compound, which could help to improve its purity and yield.
Conclusion:
In conclusion, 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one is a promising compound with a wide range of potential applications in scientific research. Its high purity and stability make it an attractive option for researchers, and its potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one involves the reaction of (R)-(-)-Phenoxymethyl-2-pyrrolidinone with acrolein in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
1-[(3R)-3-phenoxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(15)14-9-8-12(10-14)16-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJCPNRNGCCAP-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC[C@H](C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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